What is the chemical structure of N-Benzyl Epinephrine
What is the chemical structure of N-Benzyl Epinephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl Epinephrine, a close structural analog and key synthetic intermediate of the vital hormone and neurotransmitter epinephrine, presents a molecule of significant interest in pharmaceutical research and development. This guide provides a comprehensive technical overview of N-Benzyl Epinephrine, detailing its chemical structure, physicochemical properties, synthesis pathways, and analytical characterization methodologies. While primarily recognized as a precursor and a process impurity in the manufacturing of epinephrine, its structural similarity to endogenous catecholamines warrants a thorough understanding of its chemical and pharmacological profile. This document serves as a foundational resource for scientists engaged in catecholamine research, synthetic chemistry, and the quality control of adrenergic drugs.
Introduction: The Significance of a Benzylated Catecholamine
Epinephrine (adrenaline) is a critical endogenous catecholamine that regulates a multitude of physiological processes through its action on α- and β-adrenergic receptors.[1] Its synthesis and purification for pharmaceutical use is a process that demands high precision to minimize impurities that could affect efficacy and safety. N-Benzyl Epinephrine emerges in this context as a direct precursor in several synthetic routes to epinephrine, where the benzyl group serves as a protecting group for the amine. Its presence as an impurity, specifically designated as "rac Adrenaline Impurity D," in epinephrine preparations necessitates robust analytical methods for its detection and quantification.[2][3] Understanding the chemical behavior and potential biological activity of N-Benzyl Epinephrine is therefore not only an academic exercise but a practical necessity for ensuring the quality and safety of a widely used medication. This guide aims to consolidate the available technical information on N-Benzyl Epinephrine to support these endeavors.
Chemical Identity and Structure
N-Benzyl Epinephrine is a secondary amine and a catechol derivative, featuring a benzyl group attached to the nitrogen atom of the epinephrine backbone.
Nomenclature and Identifiers
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Systematic IUPAC Name: 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol[3]
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Common Synonyms: N-benzyladrenaline, rac Adrenaline Impurity D[2][3]
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CAS Number: 1095714-91-2[2]
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Molecular Formula: C₁₆H₁₉NO₃[4]
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SMILES String: CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O[3]
Molecular Structure
The structure of N-Benzyl Epinephrine is characterized by a catechol ring (a benzene ring with two adjacent hydroxyl groups), an ethanolamine side chain with a hydroxyl group at the benzylic position, and a methylamino group that is further substituted with a benzyl group.
Caption: 2D Chemical Structure of N-Benzyl Epinephrine.
Physicochemical Properties
A summary of the key physicochemical properties of N-Benzyl Epinephrine is provided below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 273.33 g/mol | [2][4] |
| Appearance | White to nearly-white microcrystalline powder or granules | [General chemical knowledge] |
| Solubility | Soluble in methanol | [5] |
| Storage | Store at 2-8°C for long-term storage | [4] |
| Purity (typical) | >99% by HPLC | [4] |
Synthesis of N-Benzyl Epinephrine
N-Benzyl Epinephrine is primarily synthesized as an intermediate in the production of racemic or enantiomerically pure epinephrine. The common synthetic pathway involves the reduction of N-benzyl adrenalone.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into two main stages:
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Formation of N-benzyl adrenalone: This precursor is typically synthesized by reacting 3',4'-dihydroxy-2-chloroacetophenone with N-methylbenzylamine.
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Reduction to N-Benzyl Epinephrine: The ketone group of N-benzyl adrenalone is then reduced to a secondary alcohol to yield N-Benzyl Epinephrine.
Caption: General synthetic pathway to N-Benzyl Epinephrine.
Experimental Protocol: Reduction of N-benzyl adrenalone
The following protocol is a representative example of the reduction of N-benzyl adrenalone to N-Benzyl Epinephrine.
Materials:
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N-benzyl adrenalone
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Methanol
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Sodium borohydride (NaBH₄)
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Methanolic HCl
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Ice-salt bath
Procedure:
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Charge a reaction vessel with N-benzyl adrenalone and methanol.
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Cool the mixture in an ice-salt bath to 0-5 °C.
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Add sodium borohydride portion-wise to the cooled reaction mixture while maintaining the temperature.
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After the addition is complete, stir the reaction mixture at 0-5 °C for a specified period (e.g., 3 hours).
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Quench the reaction by adding methanolic HCl to adjust the pH to approximately 0.5-2.5. This step also facilitates the breakdown of the borate complex.
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The resulting N-Benzyl Epinephrine can then be carried forward in solution for the subsequent debenzylation step to produce epinephrine.
Pharmacology and Biological Activity (Current Understanding and Gaps)
A comprehensive pharmacological profile for N-Benzyl Epinephrine is not extensively documented in publicly available literature. Its primary role in the scientific literature is that of a synthetic intermediate. However, based on its structural similarity to epinephrine, some logical inferences can be drawn, which must be treated with caution and require experimental validation.
Adrenergic Receptor Interactions: A Postulated Profile
Epinephrine is a potent agonist at both α- and β-adrenergic receptors.[1][6][7] The key structural features for this activity are the catechol moiety and the ethanolamine side chain. N-Benzyl Epinephrine retains these core features. The bulky N-benzyl group, however, is a significant modification compared to the N-methyl group of epinephrine.
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Potential for α- and β-Adrenergic Activity: It is plausible that N-Benzyl Epinephrine can bind to and potentially activate adrenergic receptors. The extent of this activity (agonist, partial agonist, or antagonist) and its receptor subtype selectivity (α₁, α₂, β₁, β₂, β₃) are unknown without experimental data.
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Influence of the N-benzyl Group: The large benzyl substituent on the nitrogen atom could sterically hinder the optimal binding conformation required for potent receptor activation, potentially leading to reduced affinity and/or efficacy compared to epinephrine. It might also alter the selectivity profile between α- and β-adrenergic receptors.
It is imperative to emphasize that the above points are speculative and require rigorous pharmacological investigation through receptor binding assays and functional studies.
Implications as an Impurity
The presence of N-Benzyl Epinephrine as an impurity in epinephrine formulations could have clinical implications. If it possesses significant adrenergic activity, it could contribute to the overall pharmacological effect, potentially altering the intended dose-response relationship of epinephrine. Conversely, if it acts as an antagonist or has a different receptor selectivity profile, it could interfere with the therapeutic effects of epinephrine. Given these uncertainties, controlling the levels of this impurity is of paramount importance.
Analytical Characterization
Robust analytical methods are essential for the identification and quantification of N-Benzyl Epinephrine, particularly in the context of quality control for epinephrine manufacturing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of N-Benzyl Epinephrine.
Illustrative HPLC Method:
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution. A slightly acidic pH (e.g., 3.1) is often employed.[8]
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Detection: UV detection at a wavelength where the catechol chromophore absorbs, typically around 280 nm.[8]
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Internal Standard: For quantitative analysis, an internal standard such as 3,4-dihydroxy benzylamine can be used.[8]
Caption: A typical HPLC workflow for the analysis of N-Benzyl Epinephrine.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of N-Benzyl Epinephrine. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the catechol and benzyl rings, the methine proton of the ethanolamine side chain, the N-methyl group, and the benzylic methylene protons.
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Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used for the confirmation of the molecular weight and for structural analysis through fragmentation patterns.[9] The fragmentation of N-Benzyl Epinephrine would likely involve cleavage of the C-C bond benzylic to the nitrogen and the hydroxyl group, as well as loss of the benzyl group.
Conversion to Epinephrine: The Debenzylation Step
The final step in the synthesis of epinephrine from N-Benzyl Epinephrine is the removal of the N-benzyl protecting group.
Catalytic Hydrogenolysis
This is a common and efficient method for debenzylation.
Protocol Overview:
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N-Benzyl Epinephrine is dissolved in a suitable solvent, such as methanol.
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The solution is acidified, for example, with dilute HCl.
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A palladium on carbon (Pd/C) catalyst is added.
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The mixture is subjected to an atmosphere of hydrogen gas, often at a slightly elevated temperature (e.g., 40 °C), and stirred until the reaction is complete.[5]
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Upon completion, the catalyst is filtered off, and the pH is adjusted to precipitate the epinephrine product.
Conclusion and Future Directions
N-Benzyl Epinephrine is a molecule of considerable importance in the synthesis of epinephrine. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical characterization. A significant gap in the current knowledge is the lack of a comprehensive pharmacological profile. Future research should focus on elucidating the adrenergic receptor binding affinities and intrinsic activities of N-Benzyl Epinephrine to fully understand its potential biological effects, both as a standalone compound and as an impurity in epinephrine formulations. Such studies would provide invaluable information for drug development professionals and regulatory bodies, ensuring the continued safety and efficacy of this life-saving medication.
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